3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyrimidine ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the piperidine ring and the propanoic acid moiety. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Formation of the Pyrimidine Ring: This involves the cyclization of appropriate precursors such as amidines and β-diketones.
Coupling Reactions: The piperazine and pyrimidine rings are coupled with the piperidine ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the Propanoic Acid Moiety: This step involves the reaction of the coupled intermediate with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Uniqueness
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(4-methylpyrimidine-5-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-14-16(11-20-13-21-14)19(27)24-6-5-17(15(12-24)3-4-18(25)26)23-9-7-22(2)8-10-23/h11,13,15,17H,3-10,12H2,1-2H3,(H,25,26)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPMJNHGFSUKZ-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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